An In-depth Technical Guide to (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine: Synthesis, Characterization, and Applications
An In-depth Technical Guide to (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a valuable chiral building block in modern organic synthesis, particularly in the construction of complex molecules with defined stereochemistry. As a Weinreb amide derivative of the well-established Garner's aldehyde, it offers a stable and versatile handle for the introduction of carbonyl functionalities. This guide provides a comprehensive overview of its parent compound, a detailed protocol for its synthesis, and discusses its anticipated properties, characterization, and applications in drug discovery and development. While a specific CAS number for this compound is not yet assigned in major chemical databases, this document establishes its identity and utility based on analogous structures and established synthetic methodologies.
Introduction: The Progenitor - (R)-Garner's Aldehyde
To fully appreciate the utility of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine, it is essential to first understand its precursor, (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, commonly known as (R)-Garner's aldehyde. This compound is a cornerstone in asymmetric synthesis, derived from D-serine, and serves as a chiral C3 synthon.
Key Properties of (R)-Garner's Aldehyde:
| Property | Value |
| CAS Number | 95715-87-0[1][2] |
| Molecular Formula | C₁₁H₁₉NO₄[1] |
| Molecular Weight | 229.27 g/mol [1] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 67 °C at 0.3 mmHg[2] |
| Density | 1.06 g/mL at 25 °C[2] |
| Optical Rotation | [α]²³/D +90°, c = 1 in chloroform[2] |
The oxazolidine ring serves to protect both the amine and hydroxyl groups of the original amino acid, while the Boc (tert-butoxycarbonyl) group provides a stable, yet readily cleavable, protecting group for the nitrogen atom. The aldehyde functionality at the C4 position is the primary site of reactivity, allowing for a wide range of synthetic transformations.
The Weinreb Amide Derivative: A Gateway to Ketones and Aldehydes
The title compound, (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine, is the N-methoxy-N-methylamide (Weinreb amide) derivative of the carboxylic acid obtained from Garner's aldehyde. The significance of the Weinreb amide lies in its controlled reactivity with organometallic reagents. Unlike esters or acid chlorides, which can undergo over-addition to form tertiary alcohols, the Weinreb amide forms a stable chelated intermediate that collapses to the desired ketone upon workup. Furthermore, it can be smoothly reduced to the corresponding aldehyde.
This controlled reactivity makes it an invaluable intermediate for the synthesis of complex chiral ketones, which are prevalent motifs in many biologically active molecules.
Synthesis and Mechanism
The synthesis of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a two-step process starting from (R)-Garner's aldehyde.
Step 1: Oxidation of (R)-Garner's Aldehyde to the Carboxylic Acid
The aldehyde is first oxidized to the corresponding carboxylic acid, (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid. A common and efficient method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene to prevent the formation of reactive chlorine species.
Step 2: Formation of the Weinreb Amide
The resulting carboxylic acid is then coupled with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide. A variety of peptide coupling reagents can be employed for this transformation. A widely used and effective method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in an aprotic solvent like dichloromethane (DCM).
Detailed Experimental Protocol:
Part A: Synthesis of (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid
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Dissolve (R)-Garner's aldehyde (1.0 eq) in tert-butanol and water.
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Add 2-methyl-2-butene (4.0 eq) as a scavenger.
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In a separate flask, dissolve sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) in water.
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Slowly add the aqueous sodium chlorite solution to the aldehyde solution at room temperature.
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Stir the reaction mixture vigorously for 4-6 hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction with a solution of sodium sulfite.
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Acidify the mixture to pH 2-3 with 1M HCl.
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Extract the product with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.
Part B: Synthesis of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine
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Dissolve the crude carboxylic acid from Part A (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM).
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Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the mixture and stir for 10 minutes at 0 °C.
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Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise to the cooled solution.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
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Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Causality in Experimental Choices:
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Pinnick Oxidation: This method is chosen for its mild conditions and high chemoselectivity for oxidizing aldehydes to carboxylic acids in the presence of other sensitive functional groups. The use of a phosphate buffer helps maintain a slightly acidic pH to optimize the reaction rate and minimize side reactions.
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DCC Coupling: DCC is a classic and reliable coupling agent for amide bond formation. It activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the amine (N,O-dimethylhydroxylamine). DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and facilitate the reaction.
Diagram of the Synthetic Workflow:
Caption: Synthetic route from (R)-Garner's aldehyde to the target Weinreb amide.
Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.5 ppm), the gem-dimethyl protons of the oxazolidine ring (two singlets), the diastereotopic protons of the oxazolidine ring, and the N-methoxy and N-methyl groups of the Weinreb amide (two singlets around 3.2 and 3.7 ppm).
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¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all the carbon atoms, including the carbonyl of the Weinreb amide (around 170 ppm) and the carbons of the Boc and oxazolidine groups.
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FT-IR: The infrared spectrum should display a strong absorption band for the amide carbonyl stretching vibration, typically in the range of 1630-1680 cm⁻¹.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, confirming its elemental composition.
Applications in Drug Discovery and Development
The primary utility of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine lies in its ability to serve as a chiral precursor to a variety of complex molecules.
Diagram of Key Applications:
